molecular formula C18H23NO4 B2459623 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid CAS No. 2287345-02-0

8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid

Cat. No.: B2459623
CAS No.: 2287345-02-0
M. Wt: 317.385
InChI Key: MFYDTIDPTDHHAK-UHFFFAOYSA-N
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Description

8-((Benzyloxy)carbonyl)-8-azaspiro[45]decane-1-carboxylic acid is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and utilizes commercially available reagents .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison: 8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a phenylmethoxycarbonyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

8-((Benzyloxy)carbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid, also known by its CAS number 2287345-02-0, is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, synthesizing data from various studies and sources.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO4C_{18}H_{23}NO_{4}, with a molecular weight of 317.4 g/mol. The structure features a spirocyclic framework, which includes nitrogen atoms, making it a member of the azaspiro family. The presence of both oxygen and nitrogen atoms contributes to its intriguing chemical properties.

PropertyValue
Molecular FormulaC18H23NO4
Molecular Weight317.4 g/mol
CAS Number2287345-02-0
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of azaspiro compounds can inhibit the growth of various bacteria and fungi, suggesting a potential for developing new antimicrobial agents.

Anticancer Activity

Another significant area of research is the anticancer potential of this compound. Preliminary studies suggest that spirocyclic compounds can interfere with cancer cell proliferation and induce apoptosis in cancerous cells. The unique structure may allow for specific interactions with biological targets involved in cancer progression.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially inhibiting their activity or altering signaling pathways critical for cell survival and proliferation.

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers focused on synthesizing various derivatives of azaspiro compounds, including this compound. The synthesized compounds were evaluated for their biological activity against several cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of related spirocyclic compounds was tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting that similar mechanisms could be expected from this compound .

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
8-Azaspiro[4.5]decane-3-carboxylic acidSimilar spirocyclic structure without benzyloxyAnticancer activity
(R)-1-((Benzyloxy)carbonyl)-2-methylpyrrolidineContains benzyloxy group but different frameworkAntimicrobial properties
N-Azaspirocycloalkane DerivativesVarying nitrogen placements within spiro structuresInhibitory effects on SHP2

Properties

IUPAC Name

8-phenylmethoxycarbonyl-8-azaspiro[4.5]decane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-16(21)15-7-4-8-18(15)9-11-19(12-10-18)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYDTIDPTDHHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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